molecular formula C11H15BFNO3 B2734980 6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid CAS No. 2096332-44-2

6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid

Cat. No. B2734980
CAS RN: 2096332-44-2
M. Wt: 239.05
InChI Key: VKCDNXRKYRHKMM-UHFFFAOYSA-N
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Description

“6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid” is a chemical compound with the CAS Number: 2096332-44-2 . It has a molecular weight of 239.05 and its IUPAC name is 6-(cyclohexyloxy)-2-fluoro-3-pyridinylboronic acid . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid” is 1S/C11H15BFNO3/c13-11-9 (12 (15)16)6-7-10 (14-11)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid” are not detailed in the search results, boronic acids are generally involved in Suzuki-Miyaura coupling reactions . They are also used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide .


Physical And Chemical Properties Analysis

“6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid” is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 239.05 .

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

The compound is used as a reactant in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds . The reaction conditions are mild and functional group tolerant, making it a popular choice for many synthetic routes .

Heterocyclization with α-Oxocarboxylic Acids

“6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid” is involved in heterocyclization with α-oxocarboxylic acids . This reaction is used to form heterocyclic compounds, which are a class of compounds that contain at least one atom other than carbon in their ring structure .

Precursor to Biologically Active Molecules

This compound is used as a precursor to biologically active molecules . For example, it can be used to synthesize heteroaryl benzylureas, which have been found to inhibit glycogen synthase kinase 3 . This kinase is involved in a number of biological processes, including cell division, transcription regulation, and insulin action .

Synthesis of Carboxyindoles

“6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid” can be used in the synthesis of carboxyindoles . These compounds have been found to inhibit HCV NS5B polymerase , an enzyme that is essential for the replication of the hepatitis C virus .

Development of New Boron Reagents

The compound can be used in the development of new boron reagents for Suzuki–Miyaura coupling . These reagents have properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .

Storage and Safety

The compound should be stored in an inert atmosphere at 2-8°C . It has a molecular weight of 239.05 and a CAS Number of 2096332-44-2 . The compound is solid at room temperature . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Safety and Hazards

The compound is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P271), and using protective gloves/eye protection/face protection (P280) .

properties

IUPAC Name

(6-cyclohexyloxy-2-fluoropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c13-11-9(12(15)16)6-7-10(14-11)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCDNXRKYRHKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OC2CCCCC2)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid

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